An In-depth Technical Guide to 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
An In-depth Technical Guide to 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone, a key intermediate in medicinal chemistry.
Core Chemical Properties
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is a thiophene derivative with the chemical formula C₁₃H₁₁ClOS₂.[1][2] It is recognized for its role as a versatile building block in the synthesis of novel heterocyclic compounds.[1]
| Property | Value | Source |
| CAS Number | 160982-09-2 | [1][2] |
| Molecular Formula | C₁₃H₁₁ClOS₂ | [1][2] |
| Molecular Weight | 282.81 g/mol | [1] |
| Melting Point | 91-93 °C | [3] |
| Boiling Point | 407.5±45.0 °C (Predicted) | [3] |
| Density | 1.33 g/cm³ | [1] |
| Solubility | Slightly soluble in chloroform and methanol. | [1] |
| InChI Key | REGHIPPKDCMIBD-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone is through a nucleophilic aromatic substitution reaction.
Synthesis of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
This protocol describes the synthesis starting from 3-acetyl-2,5-dichlorothiophene and benzylthiol.[1]
Experimental Protocol:
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Reagents:
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3-Acetyl-2,5-dichlorothiophene (1 equivalent)
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Benzylthiol (1 equivalent)
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Potassium carbonate (K₂CO₃) (as a base)
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Dimethylformamide (DMF) (as a solvent)
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-
Procedure:
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To a solution of 3-acetyl-2,5-dichlorothiophene in dimethylformamide (DMF), add potassium carbonate.
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Add benzylthiol to the reaction mixture.
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Heat the mixture to 80–85°C and stir for 5 hours.
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After the reaction is complete, cool the mixture to room temperature.
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Extract the product using an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to afford the desired product.
-
-
Yield: 88%[1]
Spectral Data and Characterization
The structural confirmation of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone is achieved through various spectroscopic techniques.
| Technique | Data | Source |
| ¹H NMR | Data not fully available in search results. Expected signals would include a singlet for the acetyl group protons, a singlet for the methylene protons of the benzylthio group, and multiplets for the aromatic protons of the benzyl and thiophene rings. | |
| ¹³C NMR | Data not fully available in search results. Expected signals would include those for the carbonyl carbon, aromatic carbons, the methylene carbon, and the methyl carbon. | |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is expected to show a [M+H]⁺ peak at m/z 281.9939850. | [4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected around 1680 cm⁻¹ for the carbonyl (C=O) stretch and approximately 680 cm⁻¹ for the C-S vibration. | [1] |
Applications in Medicinal Chemistry
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is a valuable intermediate, primarily utilized in the synthesis of carbonic anhydrase inhibitors .[2] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and certain cancers.[5] The thiophene moiety of this compound serves as a scaffold for the development of potent and selective inhibitors.
References
- 1. 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | RUO [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone CAS#: 160982-09-2 [chemicalbook.com]
- 4. 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | C13H11ClOS2 | CID 9808823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
